

Administration of MLN0905 in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: MLN0905

Cat. No.: B609179

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These application notes provide a comprehensive overview of the administration of **MLN0905**, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in various mouse models of cancer. The protocols outlined below are intended to serve as a guide for preclinical studies evaluating the efficacy and pharmacodynamics of this compound.

Introduction to MLN0905

MLN0905 is a small-molecule inhibitor of PLK1, a key regulator of mitosis.[1] By inhibiting PLK1, **MLN0905** disrupts cell division, leading to mitotic arrest and apoptosis in cancer cells.[2] It has demonstrated significant antitumor activity in a range of human tumor cell lines and in vivo xenograft models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic cancer. [3][4] The primary route of administration in these preclinical studies has been oral, highlighting its potential as an orally bioavailable therapeutic agent.[5]

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy and dosing regimens of **MLN0905** in various mouse xenograft models.

Table 1: In Vivo Efficacy of **MLN0905** in Mouse Xenograft Models

Tumor Model	Mouse Strain	Administration Route	Dosage Range	Dosing Schedule	Outcome
HT-29 (colorectal)	Nude	Oral (p.o.)	6.25 - 50 mg/kg	Not specified	Dose-dependent pharmacodynamic responses[6]
OCI LY-19-Luc (lymphoma)	SCID	Oral (p.o.)	3.12 - 6.25 mg/kg	Daily for 21 days	Significant pharmacodynamic responses and antitumor efficacy[6]
OCI LY-10, OCI LY-19, PHTX-22L (DLBCL)	Not specified	Oral (p.o.)	Not specified	Continuous (daily) and intermittent	Significant antitumor activity[3][7]
BxPC-GEM20 (gemcitabine-resistant pancreatic cancer)	BALB/c-nude	Intravenous (tail vein)	7.5 mg/kg	Once daily	Inhibition of tumor growth[4]

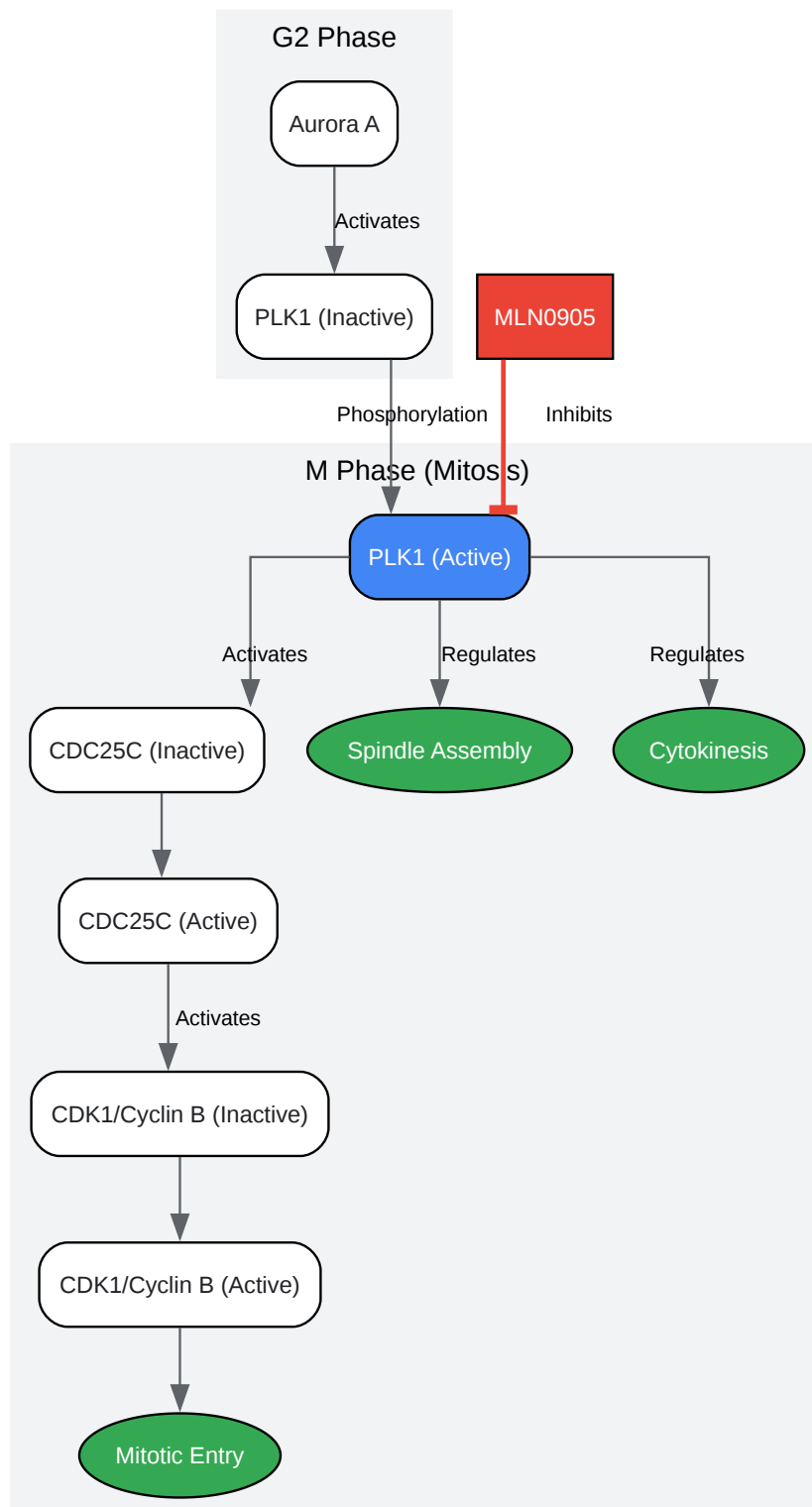
Table 2: In Vitro Potency of **MLN0905**

Assay	Target/Cell Line	IC50/EC50/LD50
PLK1 Inhibition	PLK1 enzyme	IC50: 2 nM[5]
Mitosis Inhibition	Not specified	EC50: 9 nM[6]
Cdc25C-T96 Phosphorylation	Not specified	EC50: 29 nM[6]
Cell Viability	HT-29	LD50: 22 nM[6]
Cell Viability	Lymphoma cell panel	IC50: 3 - 24 nM[6]

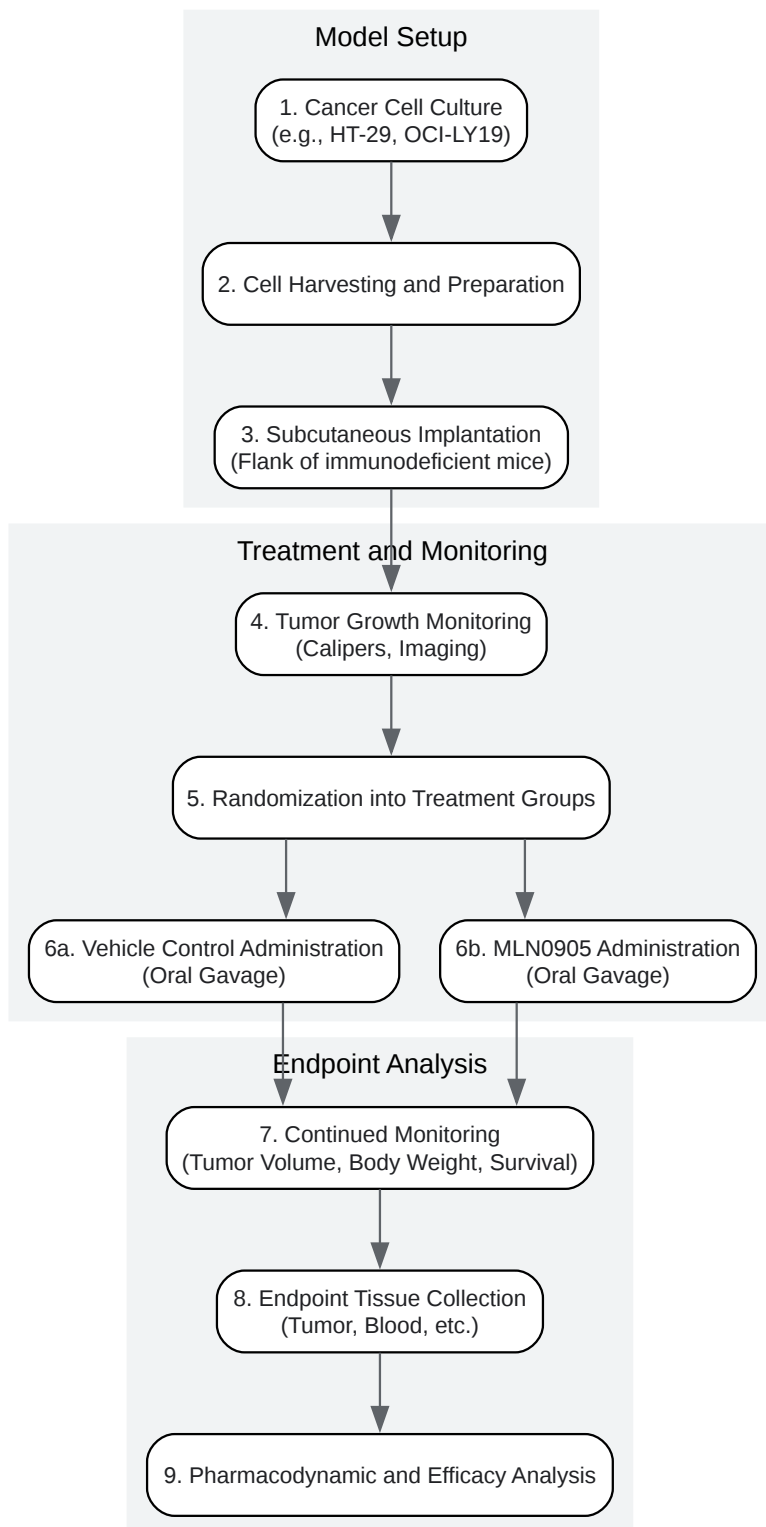
Signaling Pathway

MLN0905 exerts its anticancer effects by inhibiting Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that regulates multiple stages of mitosis. The diagram below illustrates the key role of PLK1 in cell cycle progression.

PLK1 Signaling Pathway in Mitosis



Subcutaneous Xenograft Model Workflow for MLN0905 Efficacy Studies

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